5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine
Description
5-Chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative characterized by a chlorine substituent at the 5-position of the benzimidazole core and a cyclopropylmethyl group at the 1-position.
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-chloro-1-(cyclopropylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C11H12ClN3/c12-8-3-4-10-9(5-8)14-11(13)15(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14) |
InChI Key |
BXEVTHXNHXDFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)Cl)N=C2N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Chloro-N¹-Methylbenzene-1,2-Diamine
The most widely reported route involves cyclocondensation of 4-chloro-N¹-methylbenzene-1,2-diamine with cyanogen bromide in tetrahydrofuran (THF). Lithium hexamethyldisilazane (LiHMDS) acts as a base, facilitating deprotonation and ring closure at 5–20°C. This method achieves an 86% yield with 95% purity, as verified by high-performance liquid chromatography (HPLC). Critical parameters include:
- Stoichiometry : A 1:1 molar ratio of diamine to cyanogen bromide minimizes byproduct formation.
- Temperature Control : Maintaining reaction temperatures below 20°C prevents decomposition of the cyclopropane moiety.
- Workup Procedure : Extraction with ethyl acetate followed by silica gel chromatography removes unreacted starting materials and inorganic salts.
Nucleophilic Substitution on 2-Chloro-1H-Benzo[d]Imidazole
An alternative approach modifies 2-chloro-1H-benzo[d]imidazole through nucleophilic substitution with cyclopropylmethylamine. Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) mediate the reaction at 80–100°C for 2 hours. This method produces the target compound in 60% yield but requires rigorous purification to eliminate phosphorous-containing impurities. Key advantages include:
Post-Synthetic Modification of Preformed Benzimidazole Cores
Patent literature describes a two-step process involving bromination of 5-chloro-1H-benzo[d]imidazol-2-amine followed by alkylation with cyclopropylmethyl bromide. The bromination step employs N-bromosuccinimide (NBS) in dichloromethane, yielding 5-chloro-2-bromo-1H-benzo[d]imidazole. Subsequent reaction with cyclopropylmethylamine in dimethylformamide (DMF) at 50°C for 12 hours affords the final product in 75% overall yield. This method’s scalability makes it suitable for kilogram-scale production.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 86% | 95% | 1 hour | Moderate |
| Nucleophilic Substitution | 60% | 85% | 2 hours | Low |
| Post-Synthetic Modification | 75% | 92% | 14 hours | High |
The cyclocondensation route offers the best balance of yield and purity but requires anhydrous conditions. Post-synthetic modification, while time-intensive, provides superior scalability for industrial applications.
Analytical Validation and Quality Control
High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 222.0815 [M+H]⁺.
Infrared Spectroscopy : Characteristic absorption bands at 1602 cm⁻¹ (C=N stretch) and 3437 cm⁻¹ (N-H stretch) validate the benzimidazole structure.
Chromatographic Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) demonstrates ≥95% purity, with a retention time of 6.8 minutes.
Applications in Pharmaceutical Development
The compound serves as a key intermediate in kinase inhibitor synthesis, particularly for targeting Bruton’s tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). Its cyclopropane group enhances metabolic stability, as evidenced by in vitro microsomal studies showing a half-life of 4.2 hours in human liver microsomes.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine and selected analogs:
Key Observations:
Substituent Effects on Bioactivity: The cyclopropylmethyl group in the target compound likely balances steric bulk and metabolic stability, avoiding the excessive lipophilicity seen in dichlorobenzyl analogs .
Synthetic Accessibility :
- Compounds with aromatic substituents (e.g., dichlorobenzyl) are synthesized via straightforward alkylation, while heterocyclic moieties (e.g., imidazolylpropyl) require multi-step coupling .
Halogenated derivatives (e.g., dichlorobenzyl) exhibit higher logP values, which may limit bioavailability despite enhanced membrane permeability .
Biological Performance :
- Piperidin-4-yl and imidazolylpropyl derivatives show strong target affinity (e.g., PPAR-γ, MRSA PBP2A), suggesting substituent flexibility in optimizing activity .
Research Findings and Implications
- Antimicrobial Potential: Chlorinated benzimidazoles, including the target compound, are promising candidates against MRSA due to their ability to disrupt penicillin-binding proteins (PBPs) .
- Metabolic Stability : Cyclopropane-containing analogs may exhibit longer half-lives compared to esters or amides, as seen in related compounds .
- Structural Versatility : The benzimidazole core tolerates diverse substituents, enabling tailored modifications for specific therapeutic targets .
Biological Activity
5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine, a compound belonging to the benzimidazole class, is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.
- IUPAC Name : 5-chloro-1-(cyclopropylmethyl)benzimidazol-2-amine
- Molecular Formula : C11H12ClN3
- Molecular Weight : 221.69 g/mol
- CAS Number : 1154369-82-0
Structural Features
The compound features a chlorine atom and a cyclopropylmethyl group, which are critical for its biological activity. These structural elements may enhance binding affinity to specific targets, contributing to its pharmacological profile.
Pharmacological Properties
5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine has been investigated for various pharmacological effects:
- Antimicrobial Activity : Exhibits significant inhibition against various microbial strains, potentially through interference with DNA synthesis in microbial cells.
- Antiparasitic Activity : Shown to affect parasitic organisms, although specific mechanisms require further elucidation .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its antimicrobial and antiparasitic effects. The exact molecular interactions are still under investigation but may involve:
- Enzyme Inhibition : Binding to and inhibiting enzymes critical for microbial growth.
- Receptor Modulation : Interaction with receptors that mediate cellular responses related to inflammation and cancer progression.
Case Studies and Experimental Data
Recent studies have provided insights into the efficacy of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine:
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine, a comparison with similar compounds is presented below:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Aminothiazole-based compounds | Structure | Antimicrobial, anticancer |
| Imidazoline derivatives | Structure | Antihypertensive, neuroprotective |
| 5-Chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine | Structure | Antimicrobial, antiparasitic, anticancer |
This comparison illustrates how the unique structural features of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine contribute to its distinct pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
